molecular formula C10H8O3 B144597 3-(3-hydroxyprop-1-ynyl)benzoic Acid CAS No. 132545-15-4

3-(3-hydroxyprop-1-ynyl)benzoic Acid

Cat. No. B144597
CAS RN: 132545-15-4
M. Wt: 176.17 g/mol
InChI Key: YNURZLOEFNTCMJ-UHFFFAOYSA-N
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Description

“3-(3-hydroxyprop-1-ynyl)benzoic Acid” is a chemical compound with the molecular formula C10H8O3 . It has an average mass of 176.169 Da and a monoisotopic mass of 176.047348 Da .


Molecular Structure Analysis

The molecular structure of “3-(3-hydroxyprop-1-ynyl)benzoic Acid” consists of 10 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C10H8O3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11H,6H2,(H,12,13) .


Physical And Chemical Properties Analysis

“3-(3-hydroxyprop-1-ynyl)benzoic Acid” has a density of 1.3±0.1 g/cm³ and a boiling point of 392.3±27.0 °C at 760 mmHg . It has a vapour pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 67.7±3.0 kJ/mol . The flash point is 205.2±20.2 °C . The compound has a molar refractivity of 46.5±0.4 cm³ . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . The compound has a polar surface area of 58 Ų and a molar volume of 131.0±5.0 cm³ .

Safety and Hazards

The safety information for “3-(3-hydroxyprop-1-ynyl)benzoic Acid” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

3-(3-hydroxyprop-1-ynyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNURZLOEFNTCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407818
Record name 3-(3-hydroxyprop-1-ynyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-hydroxyprop-1-ynyl)benzoic Acid

CAS RN

132545-15-4
Record name 3-(3-hydroxyprop-1-ynyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Hydroxyprop-1-ynyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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